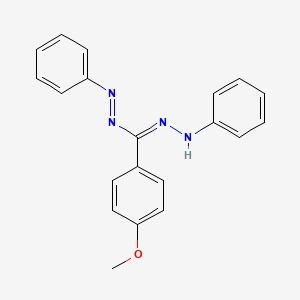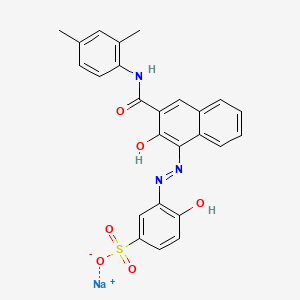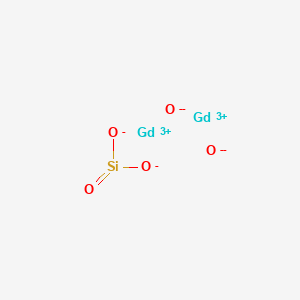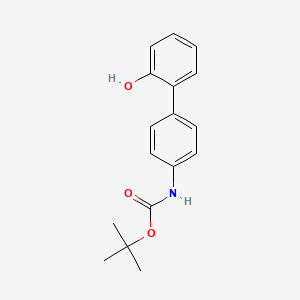
1,5-Diphenyl-3-(4-methoxyphenyl)formazan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-3-(4-methoxyphenyl)formazan (DMPF) is an organic compound that has been widely used in a variety of scientific research fields. It is a type of formazan, a class of compounds formed by the condensation of an aldehyde and an amine. It is especially useful in biochemical and physiological studies due to its ability to interact with a variety of enzymes, proteins, and other biological molecules.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Characterization
Formazans are versatile compounds with broad applications in chemistry and biology. The synthetic routes for formazan derivatives involve various catalysts and substrates, emphasizing the adaptability of these compounds for different scientific applications. The review by (Kaushik et al., 2019) highlights the diversity of synthetic methods for N-heterocyclic compounds, including formazan derivatives, showcasing their significance in drug discovery, material science, and analytical chemistry.
Analytical Applications
Formazan derivatives are known for their application in electron transport system (ETS) activity assays, as discussed by (Trevors Jt, 1984). These assays are crucial for measuring bioactivity in microbial communities in environmental samples, illustrating the utility of formazans in environmental science and microbiology.
Material Science and Sensor Applications
The solvatochromic behavior, redox properties, and potential use as chemical sensors of formazans, as reviewed by (Kumar, 2017), underline the importance of formazan derivatives in developing advanced materials and sensors. These characteristics make formazans suitable for creating responsive materials with applications in various fields, including environmental monitoring and diagnostic assays.
Propiedades
IUPAC Name |
N'-anilino-4-methoxy-N-phenyliminobenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-25-19-14-12-16(13-15-19)20(23-21-17-8-4-2-5-9-17)24-22-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20+,24-22? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTMYMAIOJZZLV-KYZOMJKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/N=NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








